(3-氨基丙基)(辛基)胺

描述

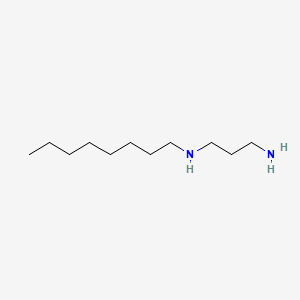

3-Aminopropyl(octyl)amine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Aminopropyl(octyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopropyl(octyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

大环化合物的合成

(3-氨基丙基)(辛基)胺用于合成多种含有多种氮杂大环化合物,这些化合物包含三(3-氨基丙基)胺 (TRPN) 和氧二胺的结构单元,并在不同的氮原子上装饰一个或两个荧光团(丹磺酰或喹啉) . 这些化合物可用于阳离子、阴离子和有机小分子的分子识别 .

表面改性

(3-氨基丙基)(辛基)胺可用于表面改性 . 虽然搜索结果中没有提供具体细节,但胺通常用于表面改性,以引入可与其他物质相互作用的官能团。

缺电子化合物的合成

(3-氨基丙基)(辛基)胺用于合成缺电子化合物 . 在一项研究中,2,3,4,5,6 五氟苯甲酰氯与硫氰酸钾反应,所得产物再分别与三(2-氨基乙基)胺和三(3-氨基丙基)胺反应,分别得到 L 和 L1 .

作用机制

Mode of Action

It is known that amines can interact with various biological targets through hydrogen bonding and electrostatic interactions .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Like other amines, its stability and reactivity can be influenced by factors such as ph, temperature, and the presence of other reactive species .

生化分析

Biochemical Properties

3-Aminopropyl(octyl)amine plays a significant role in biochemical reactions, particularly in the modification of surfaces and the synthesis of materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a silanization agent, modifying surfaces to enhance their properties. The compound’s amine groups can form covalent bonds with carboxyl groups on proteins, facilitating the attachment of proteins to surfaces . This interaction is crucial in the development of biosensors and other biochemical devices.

Cellular Effects

3-Aminopropyl(octyl)amine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell membranes and intracellular proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the dispersibility and anti-bacterial properties of metal oxide nanoparticles, which can be used in biomedical applications . Additionally, it can modify the surface properties of cells, impacting their adhesion and proliferation.

Molecular Mechanism

The molecular mechanism of 3-Aminopropyl(octyl)amine involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can act as a catalyst in sol-gel silica polymerization, creating molecularly imprinted polymers for specific recognition of target molecules . These interactions can lead to changes in gene expression and cellular behavior, making it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminopropyl(octyl)amine can change over time. The compound is relatively stable under normal conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can maintain its functional properties for several weeks when stored properly . Its effectiveness may decrease over time, impacting its ability to modify surfaces or interact with biomolecules.

Dosage Effects in Animal Models

The effects of 3-Aminopropyl(octyl)amine vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes and causing oxidative stress . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.

Metabolic Pathways

3-Aminopropyl(octyl)amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into cellular processes. For example, it can be metabolized by amine oxidases, which convert it into aldehydes and ammonia . These metabolic products can then enter other biochemical pathways, influencing cellular metabolism and function.

Transport and Distribution

Within cells and tissues, 3-Aminopropyl(octyl)amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of 3-Aminopropyl(octyl)amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus, where it can modify proteins and lipids, impacting cellular processes and signaling pathways.

生物活性

3-Aminopropyl(octyl)amine, also known as N-octyl-1,3-propanediamine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, and potential applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

3-Aminopropyl(octyl)amine is characterized by the presence of an octyl group attached to a propanediamine backbone. Its structure allows for significant lipophilicity, which is crucial for its interaction with biological membranes and its overall biological activity.

The biological activity of 3-Aminopropyl(octyl)amine can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is vital in regulating metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are critical for various physiological processes .

Antimicrobial Activity

One of the most notable aspects of 3-Aminopropyl(octyl)amine is its antimicrobial properties. Research has shown that it exhibits significant activity against a range of microorganisms:

- Bacterial Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that it has a minimum inhibitory concentration (MIC) similar to established antibiotics against strains like Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound has also been evaluated for antifungal activity, showing effectiveness against various Candida species. Its lipophilicity correlates positively with its biological activity, enhancing its efficacy against these pathogens .

Table 1: Antimicrobial Efficacy of 3-Aminopropyl(octyl)amine

| Microorganism | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 32 |

| Candida albicans | Fungal | 20 |

Application in Disinfectants

The compound has been incorporated into disinfectant formulations due to its broad-spectrum antimicrobial activity. It is particularly noted for:

- Activity Against Mycobacteria : Research indicates that 3-Aminopropyl(octyl)amine retains its efficacy even in the presence of proteins, making it suitable for use in environments where protein load may inhibit other disinfectants .

- Low Foaming Properties : This characteristic enhances its usability in various applications, including food processing and instrument disinfection, where excessive foaming can be problematic .

Case Studies and Research Findings

- Disinfectant Formulations : A study highlighted the effectiveness of disinfectants based on N,N-bis(3-aminopropyl)octylamine against mycobacteria and other pathogens in clinical settings. These formulations demonstrated low loss of activity under protein load conditions, making them highly effective for hospital disinfection protocols .

- Antimicrobial Screening : In a comparative study of fatty N-acyl diamines, 3-Aminopropyl(octyl)amine was found to exhibit comparable antibacterial activity to chloramphenicol against multiple strains of bacteria, establishing its potential as a new antimicrobial agent .

属性

IUPAC Name |

N'-octylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZNJYFFUWANHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221951 | |

| Record name | 3-Aminopropyl(octyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7173-57-1 | |

| Record name | N1-Octyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl(octyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyl(octyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OCTYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4OJ5XA2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。